1-(乙烷磺酰基)丙烷-2-胺盐酸盐

描述

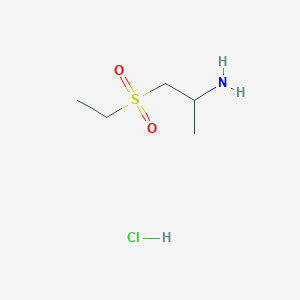

1-(Ethanesulfonyl)propan-2-amine hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO2S and its molecular weight is 187.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(Ethanesulfonyl)propan-2-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Ethanesulfonyl)propan-2-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

医药研究

该化合物,其CAS号为1158485-36-9,用于医药研究,以开发新的治疗剂。其结构在合成具有潜在抗多种疾病活性的分子中起着构建模块的作用。特别是磺酰基可能在增强生物利用度或靶向特定生物途径方面发挥关键作用 .

材料科学

在材料科学领域,该化学物质因其在创造新型聚合物中的作用而受到探索。胺基可以作为聚合物链的连接点,有可能产生具有独特性能的材料,例如提高耐用性或专门的导电性 .

化学合成

作为试剂,1-(乙烷磺酰基)丙烷-2-胺盐酸盐在合成化学中非常有价值,可以将乙烷磺酰基官能团引入其他化合物。这对复杂分子的合成至关重要,尤其是在开发具有工业应用的新化学实体方面 .

色谱

该化合物可用于色谱法,作为分析各种物质的标准或衍生物形成剂。其在色谱过程中的清晰、明确的峰使其适用于校准和方法开发 .

分析化学

在分析化学中,它用作方法验证的参考化合物。其稳定性和特征明确的特性允许在复杂混合物中进行准确的定量和检测,这对各种行业的质量控制至关重要 .

生命科学

在生命科学领域,它在分子生物学和生物化学实验中用作前体或中间体。该化合物可能参与酶-底物相互作用的研究或用于研究目的的生物分子修饰 .

环境科学

研究人员可能会调查1-(乙烷磺酰基)丙烷-2-胺盐酸盐的环境归宿。了解其分解产物及其与环境因素的相互作用有助于评估其生态影响 .

电子行业

最后,在电子行业,该化合物的特性可能被用于生产电子元件,例如半导体或绝缘体。其化学稳定性和潜在的修饰使其成为制造具有特定电学特性的元件的候选者 .

生物活性

1-(Ethanesulfonyl)propan-2-amine hydrochloride is a compound whose biological activity has garnered attention in recent research. It is part of a broader class of amines that have been studied for their potential therapeutic applications, particularly in antimicrobial and antiviral contexts. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

1-(Ethanesulfonyl)propan-2-amine hydrochloride is characterized by its sulfonamide group, which is known to influence its pharmacological properties. The presence of the ethyl sulfonyl moiety likely contributes to its interaction with biological targets.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1,3-bis(aryloxy)propan-2-amines | S. aureus | 10 µg/ml |

| E. faecalis | 10 µg/ml | |

| S. pyogenes | 10 µg/ml |

Antiviral Activity

The antiviral potential of compounds in the same chemical family has also been investigated. For example, certain methanesulfonamide derivatives have shown promise as inhibitors of SARS-CoV-2 main protease (Mpro), which is critical for viral replication . These findings suggest that 1-(Ethanesulfonyl)propan-2-amine hydrochloride may similarly interact with viral proteins or pathways.

Case Studies

A notable case study involved the evaluation of various sulfonamide derivatives for their biological activities. The results indicated that modifications in the sulfonamide structure could enhance antibacterial and antiviral properties. Specifically, compounds with enhanced lipophilicity demonstrated improved membrane permeability and bioactivity .

Table 2: Summary of Biological Activities from Case Studies

| Compound Type | Activity Type | Observed Effect |

|---|---|---|

| Sulfonamide Derivatives | Antibacterial | Effective against Gram-positive bacteria |

| Antiviral | Inhibition of viral replication |

The mechanism by which compounds like 1-(Ethanesulfonyl)propan-2-amine hydrochloride exert their biological effects may involve inhibition of key enzymes or disruption of cellular processes in target organisms. For instance, sulfonamides are known to inhibit bacterial folic acid synthesis by targeting dihydropteroate synthase, a crucial enzyme in bacterial metabolism .

属性

IUPAC Name |

1-ethylsulfonylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-3-9(7,8)4-5(2)6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVGIPQKHLQWDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。